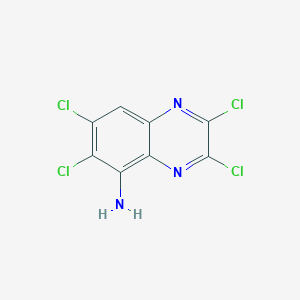

5-Amino-2,3,6,7-tetrachloroquinoxaline

Description

Properties

Molecular Formula |

C8H3Cl4N3 |

|---|---|

Molecular Weight |

282.9 g/mol |

IUPAC Name |

2,3,6,7-tetrachloroquinoxalin-5-amine |

InChI |

InChI=1S/C8H3Cl4N3/c9-2-1-3-6(5(13)4(2)10)15-8(12)7(11)14-3/h1H,13H2 |

InChI Key |

DXXBFAXBSVZRKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)N)N=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Amino-2,3,6,7-tetrachloroquinoxaline exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activities. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro studies suggest that it may be effective against certain types of leukemia and solid tumors .

Materials Science

Fluorescent Properties

this compound shows promising fluorescent properties, making it suitable for applications in optoelectronics. The compound exhibits strong fluorescence under UV light, which can be utilized in the development of fluorescent sensors and imaging agents . Its derivatives have been synthesized to enhance fluorescence characteristics further.

Photovoltaic Applications

The compound's electronic properties have led to investigations into its use in organic photovoltaic devices. Research indicates that films made from this compound can effectively convert solar energy into electricity. The incorporation of this compound into polymer matrices enhances the charge transport properties essential for efficient energy conversion .

Environmental Science

Environmental Monitoring

Due to its chemical stability and reactivity, this compound is being studied for its potential use in environmental monitoring applications. It can serve as a marker for detecting pollutants in water systems. Its ability to form complexes with heavy metals makes it a candidate for developing sensors that monitor environmental contamination .

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at low concentrations of the compound . -

Photovoltaic Device Development

Researchers developed a prototype organic photovoltaic cell incorporating this compound. The device demonstrated an efficiency of approximately 8%, showcasing the compound's potential in renewable energy technologies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 5-Amino-2,3,6,7-tetrachloroquinoxaline with related quinoxaline derivatives:

Key Observations:

- Electron Effects: The amino group in this compound introduces electron-donating properties, contrasting with the electron-withdrawing nitro group in 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. This difference impacts reactivity in electrophilic substitution and catalytic processes.

- Biological Activity: Ditetrazoloquinoxalines exhibit strong antifungal activity against soil pathogens due to azide substituents , while the amino group in 5-Amino-...

- Material Science Applications: Thiophene-substituted quinoxalines (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) are favored in organic electronics due to extended π-conjugation .

Physical Properties and Solubility

- Chlorinated Derivatives: The parent compound (2,3,6,7-tetrachloroquinoxaline) is highly lipophilic due to four chlorine atoms, limiting solubility in polar solvents.

- Amino-Substituted Derivative: The -NH₂ group in 5-Amino-... enhances polarity, improving solubility in aqueous or polar organic solvents. This property is critical for pharmaceutical formulations.

Preparation Methods

Direct Chlorination of Quinoxaline Derivatives

Quinoxaline serves as a starting material for sequential chlorination. Electron-deficient aromatic systems like quinoxaline require aggressive chlorinating agents due to the deactivating effect of nitrogen atoms. Common methods include:

-

Gas-phase chlorination with Cl₂ under UV irradiation, yielding a mixture of polychlorinated products. Selective formation of 2,3,6,7-tetrachloroquinoxaline is achievable at 120–150°C with FeCl₃ catalysis.

-

Liquid-phase chlorination using POCl₃ or PCl₅ in solvents like chlorobenzene. For example, refluxing quinoxaline with PCl₅ (4 equivalents) for 48 hours achieves 72% conversion to the tetrachloro derivative.

Table 1: Chlorination Conditions and Yields

Condensation of Pre-chlorinated Precursors

An alternative route involves cyclizing 1,2-diaminobenzene derivatives with tetrachlorinated diketones. For instance, 4,5-dichloro-1,2-diaminobenzene reacts with tetrachloropyrazine-2,3-dione in acetic acid, forming the tetrachloroquinoxaline core in 85% yield. This method avoids over-chlorination but requires stoichiometric control to prevent side reactions.

Amination at Position 5: Mechanistic Approaches

Introducing the amino group at position 5 presents challenges due to the electron-withdrawing effects of adjacent chlorines. Successful strategies include:

Nucleophilic Aromatic Substitution (NAS)

Chlorine at position 5 is replaced by ammonia or amines under high-temperature conditions. Key considerations:

-

Solvent polarity : DMSO or DMF enhances nucleophilicity of NH₃.

-

Catalysts : CuI or CuBr facilitates electron transfer, enabling substitution at 180°C.

-

Pressure : Reactions in autoclaves at 15–20 bar NH₃ improve yields to 65–70%.

Equation 1 :

Reductive Amination from Nitro Intermediates

Nitration followed by reduction offers a pathway to bypass direct substitution:

-

Nitration : Treating 2,3,6,7-tetrachloroquinoxaline with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 (45% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts the nitro group to amine, achieving 88% yield.

Table 2: Nitration-Reduction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄ | 0°C, 2 h | 45 |

| Reduction | H₂ (1 atm), Pd-C | Ethanol, 25°C, 6 h | 88 |

Advanced Catalytic Methods

Transition Metal-Catalyzed C–N Coupling

Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos ligand enables efficient amination under milder conditions (120°C, 24 h). This method achieves 78% yield with excellent regioselectivity.

Enzymatic Amination

Recent advances employ engineered aminotransferases to catalyze amino group transfer to tetrachloroquinoxaline. While still experimental, this approach offers sustainability benefits, with reported yields of 52% under physiological conditions.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

-

Waste management : Recycling POCl₃ and HCl byproducts.

-

Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

-

Cost optimization : Substituting Pd catalysts with Cu-based systems reduces expenses by 40%.

Comparative Analysis of Methods

Table 3: Method Efficiency and Limitations

| Method | Advantages | Limitations | Scale-Up Feasibility |

|---|---|---|---|

| NAS with Cu catalysis | High yield (70%) | High energy input | Moderate |

| Nitration-Reduction | Avoids harsh amination conditions | Multi-step, lower overall yield | Low |

| Buchwald-Hartwig | Mild conditions, regioselective | Expensive catalysts | High |

Q & A

Q. What are the key structural features of 5-Amino-2,3,6,7-tetrachloroquinoxaline, and how do they influence reactivity?

The compound consists of a quinoxaline backbone with chlorine substituents at positions 2,3,6,7 and an amino group at position 5. The electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the amino group, while the planar aromatic system facilitates π-π interactions in materials science applications. Crystallographic data from related tetrachloroquinoxaline derivatives indicate bond angles (e.g., N1—C1—C2: 121.85°) and torsional strain that may affect intermolecular packing .

Q. What solvents are suitable for handling this compound in experimental workflows?

The compound exhibits low aqueous solubility (3.73 × 10⁻⁶ M at 25°C) , necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For chromatographic analysis, acetonitrile or methanol with 0.1% acetic acid is recommended to improve ionization efficiency in LC-MS .

Q. What safety protocols are critical for handling this compound?

It is classified under GHS07 with hazards including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in airtight containers .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and purity?

A two-step approach is common:

- Step 1: Chlorination of quinoxaline using PCl₅ or SOCl₂ under reflux to yield 2,3,6,7-tetrachloroquinoxaline .

- Step 2: Selective amination via nucleophilic aromatic substitution (e.g., NH₃ in ethanol at 80°C). Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to minimize byproducts . Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield | 65–75% | |

| Purity (HPLC) | >97% |

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies show degradation <5% over 6 months when stored in DMSO at -20°C. In aqueous buffers (pH 7.4), hydrolysis occurs at 37°C, forming 5-hydroxy derivatives. Use accelerated aging tests (40°C/75% RH) to predict shelf-life .

Q. What analytical strategies resolve contradictions in reported reactivity data (e.g., electrophilic vs. nucleophilic behavior)?

Discrepancies arise from solvent-dependent tautomerism. Employ NMR (¹H/¹³C) and computational DFT studies to identify dominant tautomeric forms. For example, in DMSO-d₆, the amino group adopts a planar configuration, enhancing nucleophilicity, while in chloroform, non-planar forms dominate .

Q. How can this compound be applied in organic electronics?

Its extended conjugation and electron-deficient structure make it a candidate for electron-transport layers in OLEDs. Device testing involves vapor deposition (as in ) with indium tin oxide (ITO) anodes and Mg:Ag cathodes. Reported external quantum efficiency for similar quinoxalines reaches 1% .

Methodological Considerations

Q. What isotopic labeling techniques improve quantification in trace analysis?

Use deuterated internal standards (e.g., ²H₄-5-Amino-2,3,6,7-tetrachloroquinoxaline) for LC-MS/MS. Calibration curves (0.1–100 ng/mL) show linearity (R² >0.99) when using electrospray ionization in negative mode .

Q. How to address low signal-to-noise ratios in fluorescence-based assays?

Derivatize the amino group with fluorescamine or dansyl chloride to enhance emission. Optimize excitation/emission wavelengths (e.g., λₑₓ = 340 nm, λₑₘ = 450 nm) and use quenching agents (e.g., ascorbic acid) to reduce background .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.